

Application Notes and Protocols for Gefitinib (Iressa)

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the technical data, handling, and experimental protocols for Gefitinib (Iressa), a selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.

Technical Data

Gefitinib is a synthetic anilinoquinazoline compound that acts as a potent and selective inhibitor of the EGFR tyrosine kinase.[1] By binding to the ATP-binding site of the EGFR kinase domain, it blocks the Ras signal transduction pathway, which is crucial for cell proliferation and survival. [2][3] This targeted inhibition is particularly effective in non-small cell lung cancer (NSCLC) cells harboring activating mutations in the EGFR gene.[2][4]

Chemical and Physical Properties

Property	Value	References
Synonyms	ZD1839, Iressa	[5]
Molecular Formula	C22H24CIFN4O3	[6]
Molecular Weight	446.9 g/mol	[6]
Appearance	Crystalline solid	[5]
CAS Number	184475-35-2	[7]



Solubility

Solvent	Solubility	References
DMSO	~20 mg/mL to 89 mg/mL	[5]
Ethanol	~0.3 mg/mL to 4 mg/mL	[5]
Dimethylformamide (DMF)	~20 mg/mL	[5]
Water	Insoluble	[5]
1:1 DMSO:PBS (pH 7.2)	~0.5 mg/mL	[5][8]

In Vitro Activity

Cell Line	IC50	References
GEO colon cancer	0.2-0.4 μΜ	[8]
ZR-75-1 breast cancer	0.2-0.4 μΜ	[8]
MCF-10A Ha-ras breast cancer	0.2-0.4 μΜ	[8]
OVCAR-3 ovarian cancer	0.2-0.4 μΜ	[8]
NR6W cells (EGFR phosphorylation)	26 nM (Tyr1173), 57 nM (Tyr992)	[9]
PLC-y phosphorylation in NR6W cells	27 nM	[9]

Handling and Storage

Storage: Gefitinib should be stored as a solid at -20°C for long-term stability, where it is stable for at least two years.[8][10]

Stock Solution Preparation:

- For a 10 mM stock solution, reconstitute 10 mg of Gefitinib in 2.24 mL of DMSO.[5][10]
- Working concentrations for cell-based assays typically range from 0.1 to 10 μM.[10]



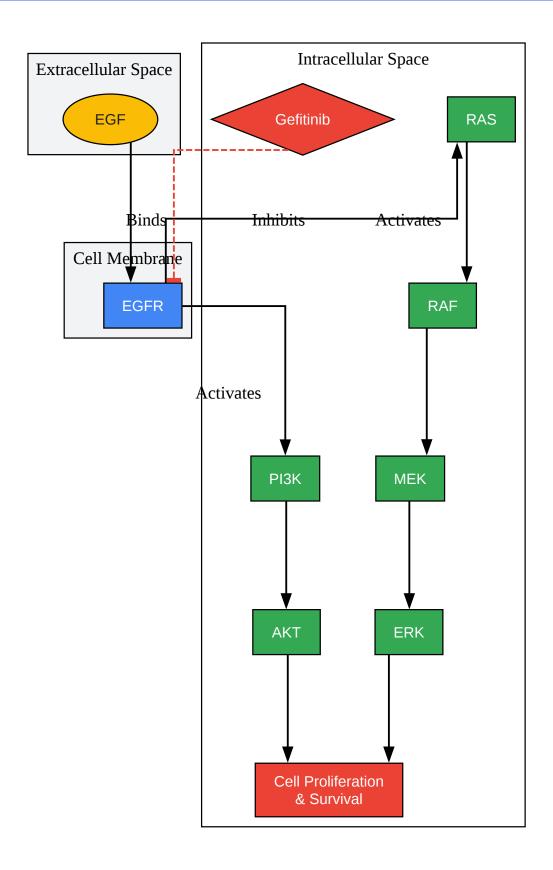
Aqueous solutions are not recommended for storage for more than one day.[8]

Safety Precautions: Gefitinib is considered a hazardous substance.[11] Avoid ingestion, inhalation, and contact with skin and eyes.[8][11] Use appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, when handling the compound. [11] Work in a well-ventilated area, such as a chemical fume hood.[11]

Signaling Pathway

Gefitinib targets the epidermal growth factor receptor (EGFR), a member of the ErbB family of receptor tyrosine kinases.[3][12] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of its tyrosine kinase domain.[13] This activates downstream signaling cascades, primarily the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which promote cell proliferation, survival, and angiogenesis.[6][13] Gefitinib competitively binds to the ATP pocket of the EGFR kinase domain, preventing its autophosphorylation and thereby inhibiting the activation of these downstream pathways.[1][3]





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Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.



Experimental ProtocolsIn Vitro EGFR Kinase Assay

This assay determines the direct inhibitory effect of Gefitinib on EGFR kinase activity.

Materials:

- Recombinant human EGFR kinase domain
- Poly(Glu, Tyr) 4:1 peptide substrate
- ATP
- Gefitinib
- Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- ADP-Glo™ Kinase Assay kit or similar
- 384-well plates

Procedure:

- Prepare serial dilutions of Gefitinib in DMSO and then in kinase buffer.
- In a 384-well plate, add 1 μL of the diluted Gefitinib or DMSO (vehicle control).[14]
- Add 2 μL of the EGFR enzyme solution in kinase buffer.[14]
- Initiate the reaction by adding 2 μL of a solution containing the peptide substrate and ATP. [14]
- Incubate at room temperature for 60 minutes.[14]
- Stop the reaction and measure ADP production using the ADP-Glo[™] assay as per the manufacturer's instructions.[14]



Calculate the percent inhibition and determine the IC50 value.[14]

Cell Viability Assay (MTT Assay)

This protocol assesses the effect of Gefitinib on the proliferation of cancer cell lines.

Materials:

- Cancer cell line of interest (e.g., A549, HCC827)
- Complete cell culture medium
- Gefitinib stock solution (10 mM in DMSO)
- · 96-well plates
- MTT solution (5 mg/mL in PBS)
- DMSO
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 2,500-5,000 cells/well and allow them to adhere overnight.[5]
- Prepare serial dilutions of Gefitinib in complete culture medium.
- Replace the existing medium with the medium containing different concentrations of Gefitinib or vehicle control.[5]
- Incubate the cells for 72 hours.[5][15]
- Add 20 μL of MTT solution to each well and incubate for an additional 4 hours.[5][15]
- Remove the medium and add 150 μL of DMSO to dissolve the formazan crystals.
- Measure the absorbance at 570 nm.[5]



Calculate the percentage of cell viability and determine the IC50 value.[5]

Western Blot Analysis of EGFR Phosphorylation

This protocol is used to analyze the inhibition of EGFR autophosphorylation by Gefitinib.

Materials:

- Cancer cell line of interest
- Cell lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
- · Gefitinib stock solution
- Primary antibodies against phospho-EGFR, total EGFR, and a loading control (e.g., β-actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

Procedure:

- Seed cells and grow to 70-80% confluency.[14]
- Serum-starve the cells for 12-24 hours.[14]
- Pre-treat cells with various concentrations of Gefitinib for 2 hours.[14]
- Stimulate cells with EGF (e.g., 100 ng/mL) for 5-10 minutes.[14]
- Lyse the cells and determine the protein concentration.[14][16]
- Separate proteins by SDS-PAGE and transfer them to a membrane.[14][16]
- Block the membrane and incubate with the primary antibody overnight at 4°C.[14][16]
- Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14][16]



Detect the signal using a chemiluminescent substrate.[14][16]



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Caption: Standard experimental workflow for Western Blot analysis.

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